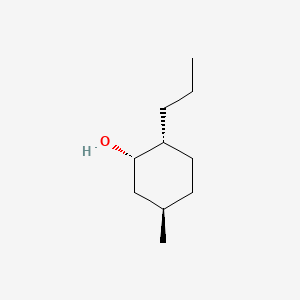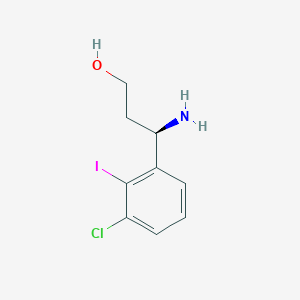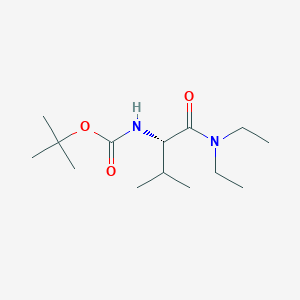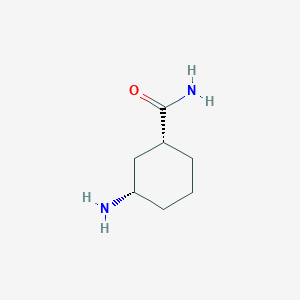
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidin-4-ylmethyl chloride with benzonitrile under specific conditions. The reaction is often carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines or benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(2,6-Dichloropyrimidin-4-yl)propanoic acid
1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
2-Amino-4,6-dichloropyrimidine
Uniqueness: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile stands out due to its specific structural features, which can influence its reactivity and potential applications. Unlike some similar compounds, it contains a benzonitrile group, which can impart unique chemical properties and biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C12H7Cl2N3 |
|---|---|
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
3-[(2,6-dichloropyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-6-10(16-12(14)17-11)5-8-2-1-3-9(4-8)7-15/h1-4,6H,5H2 |
InChI-Schlüssel |
GUDAZJYCCCLQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CC2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15360947.png)
![(2R,4R)-1-[(2R)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B15360956.png)
![5-[3,5-Bis(5-aminopentyl)phenyl]pentan-1-amine;trihydrochloride](/img/structure/B15360963.png)



![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)



